4-Methoxy-7-phenyl-1H-indole-2,3-dione
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Overview
Description
4-Methoxy-7-phenylindoline-2,3-dione is a chemical compound with the molecular formula C15H11NO3. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a methoxy group at the 4-position and a phenyl group at the 7-position of the indoline-2,3-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-7-phenylindoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-iodoaniline and a suitable alkyne.
Heteroannulation Reaction: The key step involves a heteroannulation reaction, where 4-methoxy-2-iodoaniline reacts with the alkyne in the presence of a palladium catalyst to form the indole core.
Functional Group Transformations: Subsequent steps involve functional group transformations to introduce the phenyl group at the 7-position and the dione functionality at the 2,3-positions.
Industrial Production Methods: Industrial production of 4-methoxy-7-phenylindoline-2,3-dione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-7-phenylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to diol derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4-Methoxy-7-phenylindoline-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-7-phenylindoline-2,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 4-Methoxy-7-phenylindole-2,3-dione
- 4-Methoxy-7-phenylindoline-2,3-diol
- 4-Methoxy-7-phenylindoline-2,3-quinone
Comparison:
- Uniqueness: 4-Methoxy-7-phenylindoline-2,3-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity .
- Similarities: Similar compounds share the indole core structure but differ in the nature and position of substituents, affecting their chemical properties and applications .
Properties
CAS No. |
924633-51-2 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-methoxy-7-phenyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-11-8-7-10(9-5-3-2-4-6-9)13-12(11)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI Key |
IAIPUGRABQHVPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=CC=CC=C3)NC(=O)C2=O |
Origin of Product |
United States |
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